2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound bears the Chemical Abstracts Service registry number 1214348-47-6, which serves as its unique international identifier. The molecular formula C7H5ClF3NO accurately represents the atomic composition, indicating seven carbon atoms, five hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom.

The systematic name reflects the substitution pattern on the pyridine ring, where the chlorine atom occupies position 2, the methoxy group is located at position 3, and the trifluoromethyl group is positioned at carbon 6. This nomenclature system ensures unambiguous identification of the compound's structure and distinguishes it from other isomeric forms. The compound's MDL number MFCD15478057 provides an additional standardized identifier used in chemical databases and literature.

The InChI (International Chemical Identifier) representation InChI=1S/C7H5ClF3NO/c1-13-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 offers a machine-readable description of the molecular structure, while the corresponding InChI Key CBYYYYRJKKWLDI-UHFFFAOYSA-N provides a fixed-length hash code for database searches. The SMILES notation COc1ccc(nc1Cl)C(F)(F)F presents a linear representation of the molecular structure that facilitates computational analysis and chemical informatics applications.

Molecular Geometry and Conformational Analysis

The molecular weight of this compound is precisely determined to be 211.57 grams per mole, reflecting the combined atomic masses of all constituent atoms. The molecular geometry is fundamentally based on the planar pyridine ring system, which serves as the structural backbone for the various substituents. The pyridine ring maintains its characteristic six-membered aromatic structure with the nitrogen atom contributing to the heterocyclic system.

Conformational analysis reveals that the trifluoromethyl group exhibits restricted rotation due to steric interactions with adjacent substituents on the pyridine ring. The three fluorine atoms in the trifluoromethyl group adopt a tetrahedral arrangement around the carbon center, contributing significantly to the compound's overall dipole moment and electronic properties. The methoxy group at position 3 can undergo rotation around the carbon-oxygen bond, though this rotation may be influenced by intramolecular interactions with neighboring substituents.

The chlorine atom at position 2 occupies a sterically favorable position, avoiding significant steric clashes with other substituents while contributing to the compound's electronic character. Computational studies on related trifluoromethylpyridine derivatives suggest that the molecular geometry is optimized to minimize steric repulsion while maintaining aromatic stability. The overall molecular architecture results in a compound with distinct electronic regions, where the trifluoromethyl and chloro groups create electron-deficient areas while the methoxy group provides electron density.

Crystallographic Data and Symmetry Considerations

While specific crystallographic data for this compound is not extensively documented in the available literature, analysis of related trifluoromethylpyridine compounds provides insights into expected crystal packing behaviors and symmetry considerations. The presence of multiple polar substituents suggests the likelihood of intermolecular interactions that could influence crystal structure formation.

The molecular symmetry of this compound lacks formal symmetry elements due to the unsymmetrical substitution pattern around the pyridine ring. This asymmetric arrangement results in a chiral environment, though the compound itself does not possess stereogenic centers. The absence of symmetry contributes to unique physical properties and potential for specific intermolecular recognition patterns in solid-state arrangements.

Predicted collision cross-section data for similar compounds indicates specific spatial arrangements that influence gas-phase behavior and mass spectrometric analysis. The molecular architecture suggests potential for hydrogen bonding interactions through the methoxy oxygen atom and possible halogen bonding involving the chlorine substituent. These intermolecular forces would significantly influence crystallographic packing arrangements and solid-state properties.

The trifluoromethyl group's high electronegativity and substantial steric bulk likely dominates crystal packing considerations, creating distinctive intermolecular interaction patterns. Related trifluoromethylpyridine derivatives demonstrate specific packing motifs that maximize favorable interactions while minimizing unfavorable steric contacts. The combination of electron-withdrawing and electron-donating substituents creates a complex electrostatic surface that influences crystal engineering possibilities.

Comparative Structural Analysis with Related Pyridine Derivatives

Comparative analysis with structurally related pyridine derivatives reveals distinctive features of this compound within the broader family of trifluoromethylated heterocycles. The compound exhibits structural similarities to 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine, which differs only in the position of the trifluoromethyl substituent. This positional isomerism significantly affects electronic properties and reactivity patterns, with the 6-position substitution creating different steric and electronic environments compared to the 5-position variant.

Comparison with 3-Chloro-6-methoxy-2-(trifluoromethyl)pyridine demonstrates how substituent rearrangement dramatically alters molecular properties. The different positioning of chlorine and methoxy groups creates distinct electronic distributions and potential reaction sites. These structural variations highlight the importance of precise substitution patterns in determining chemical behavior and applications.

The compound shows notable differences from 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, where the nitro group replaces the methoxy substituent. This substitution fundamentally changes the electronic character from having mixed electron-donating and electron-withdrawing groups to having predominantly electron-withdrawing substituents. Such changes significantly impact reactivity, stability, and potential synthetic applications.

Analysis of 4-(Trifluoromethyl)pyridine provides insight into the effects of additional substituents on the basic trifluoromethylpyridine scaffold. The presence of chlorine and methoxy groups in this compound creates a more complex electronic environment compared to the simpler mono-substituted derivative. This complexity enables diverse chemical transformations and applications that are not accessible with simpler analogs.

Properties

IUPAC Name |

2-chloro-3-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYYYYRJKKWLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridine derivatives are widely used in the synthesis of agrochemicals and pharmaceuticals. They are often involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond.

Biochemical Pathways

It’s known that trifluoromethylpyridine derivatives are often used as intermediates in the synthesis of complex molecules, suggesting that they may be involved in various biochemical pathways depending on the final product.

Pharmacokinetics

The presence of the trifluoromethyl group in a compound can often enhance its metabolic stability, lipophilicity, and bioavailability.

Result of Action

It’s known that trifluoromethylpyridine derivatives often exhibit superior pest control properties when compared to traditional phenyl-containing insecticides, suggesting that they may have significant effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating specific biochemical transformations. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of new chemical bonds or the modification of existing ones. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, or apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to cumulative changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, toxic or adverse effects may occur, including cellular damage, disruption of metabolic processes, or induction of apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. These interactions can affect metabolic flux and the levels of specific metabolites. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters or binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, binding to plasma proteins may facilitate its transport through the bloodstream, while interactions with cellular transporters can determine its uptake and distribution within different cell types.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.

Biological Activity

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, while the pyridine ring contributes to various biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

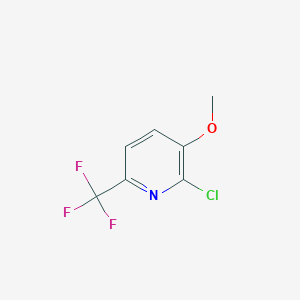

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a chloro group, a methoxy group, and a trifluoromethyl group, which significantly influences its biological activity.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains and fungi. A study highlighted its potential to control cyanobacteria in aquatic environments, suggesting its utility in environmental applications as well.

Anti-inflammatory Properties

The presence of the trifluoromethyl group has been associated with enhanced anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that derivatives of pyridine compounds may exhibit anticancer properties. The trifluoromethyl substitution is thought to enhance the lipophilicity and bioavailability of these compounds, potentially leading to improved efficacy against cancer cells . Further research is needed to elucidate specific mechanisms and pathways involved.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. The following table summarizes key findings from various studies regarding the influence of different substituents on biological activity:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Trifluoromethyl | Increases lipophilicity; enhances potency | |

| Methoxy | Modulates electronic properties; affects solubility | |

| Chloro | Impacts binding affinity to targets |

These findings indicate that careful modification of substituents can lead to significant changes in biological activity, highlighting the importance of SAR in drug design.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various pyridine derivatives, this compound was tested against several bacterial strains. Results showed a notable inhibition zone compared to control samples, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce levels of inflammatory markers in vitro, suggesting its potential application in treating inflammatory diseases .

Scientific Research Applications

Agrochemical Applications

The compound has been investigated for its potential as an agrochemical agent. Its derivatives have shown promising activity against a range of pests and diseases affecting crops. Research indicates that trifluoromethyl pyridines exhibit insecticidal properties, making them candidates for developing new pesticides .

Case Study: Insecticidal Activity

- A study evaluated the insecticidal efficacy of various trifluoromethyl pyridine derivatives against common agricultural pests. The results demonstrated significant mortality rates at specific concentrations, suggesting their potential use in pest management strategies .

Pharmaceutical Applications

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine has been explored for its pharmacological properties. Its structural features allow it to interact with biological targets effectively, leading to potential therapeutic applications.

Case Study: Anticancer Activity

- Research focused on synthesizing novel derivatives of trifluoromethyl pyridines revealed anticancer properties against several cancer cell lines. Compounds with similar structures demonstrated varying degrees of cytotoxicity, indicating that modifications can enhance their therapeutic efficacy .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes or disrupt cellular processes in target organisms. Studies have shown that these compounds can interfere with metabolic pathways in pests and cancer cells, thereby exerting their effects.

Table 1: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-3-methoxy-6-(trifluoromethyl)pyridine with structurally related pyridine derivatives, emphasizing substituent variations, molecular properties, and functional implications.

Table 1: Structural and Molecular Comparison of Pyridine Derivatives

Key Comparisons:

Substituent Effects on Reactivity: The trifluoromethyl group (-CF₃) at position 6 in the target compound enhances electron withdrawal, facilitating nucleophilic aromatic substitution reactions. Replacement of methoxy (-OCH₃) with methoxymethoxy (-OCH₂OCH₃) in 6-chloro-2-fluoro-3-(methoxymethoxy)pyridine improves solubility in polar solvents, making it advantageous for solution-phase synthesis.

Biological Activity :

- The phenyl-substituted derivative 6-[4-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine exhibits antifungal and antibacterial properties, attributed to the planar aromatic system and electron-deficient trifluoromethylphenyl group. The target compound’s lack of a fused aromatic ring may reduce such bioactivity but could enhance metabolic stability.

Conversely, the smaller trifluoromethoxy (-OCF₃) group in 2-chloro-3-(trifluoromethoxy)pyridine reduces steric hindrance, favoring reactions requiring minimal spatial interference.

Industrial Applications :

- The target compound’s balanced electronic profile makes it a versatile intermediate for synthesizing trifluoromethyl-containing agrochemicals. In contrast, 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine may serve as a precursor for polymer-bound catalysts due to its reactive chloromethyl group.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : A typical approach involves sequential functionalization of the pyridine ring. For example, trifluoromethylation can be achieved using copper-mediated methods (e.g., CuCF3 generated from fluoroform) , followed by chlorination and methoxylation. Key parameters include solvent choice (e.g., DMSO for fluorination ), temperature control (60–100°C for CuCF3 reactions), and stoichiometric ratios. Yields are optimized by monitoring intermediates via TLC or GC-MS .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Analytical Techniques :

- NMR : and NMR confirm substitution patterns (e.g., methoxy at C3, trifluoromethyl at C6) .

- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., 227.58 g/mol for CHClFNO).

- X-ray Crystallography : Used to resolve ambiguous regiochemistry in crystalline derivatives .

Q. What safety precautions are critical when handling this compound in the lab?

- Protocols :

- Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (oral LD data from analogs suggest Tox. Category 3) .

- Waste disposal: Segregate halogenated waste and collaborate with certified treatment facilities to avoid environmental release .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in nucleophilic substitution reactions?

- Mechanistic Insight : The trifluoromethyl group at C6 deactivates the pyridine ring, directing nucleophiles (e.g., amines, thiols) to the C2 or C4 positions. Computational studies (DFT) can predict reactivity, while experimental validation uses competitive reactions with isotopic labeling .

Q. What strategies mitigate competing side reactions during methoxy group installation at C3?

- Optimization Approaches :

- Protecting Groups : Temporarily block reactive sites (e.g., using silyl ethers) to prevent over-substitution.

- Catalysis : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for selective methoxylation .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of methoxide ions .

Q. How can contradictory data in literature regarding reaction yields be resolved?

- Troubleshooting Framework :

- Reproducibility Checks : Verify moisture sensitivity of reagents (e.g., anhydrous KF for fluorination ).

- Byproduct Analysis : Use LC-MS to identify undesired adducts (e.g., dimerization under high-temperature conditions).

- Comparative Studies : Replicate methods from independent sources (e.g., trifluoromethylation via [4+2] cycloaddition vs. CuCF3 routes ).

Q. What advanced applications does this compound have in medicinal chemistry or materials science?

- Case Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.